Medifoxamine fumarate
CAS No.: 16604-45-8
Cat. No.: VC0534888
Molecular Formula: C20H22NO6-
Molecular Weight: 373.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16604-45-8 |
|---|---|
| Molecular Formula | C20H22NO6- |
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | (E)-but-2-enedioic acid;N,N-dimethyl-2,2-diphenoxyethanamine |
| Standard InChI | InChI=1S/C16H19NO2.C4H4O4/c1-17(2)13-16(18-14-9-5-3-6-10-14)19-15-11-7-4-8-12-15;5-3(6)1-2-4(7)8/h3-12,16H,13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
| Standard InChI Key | CSQUJXBMSDQIKM-WLHGVMLRSA-M |
| Isomeric SMILES | C[NH+](C)CC(OC1=CC=CC=C1)OC2=CC=CC=C2.C(=C/C(=O)[O-])\C(=O)[O-] |
| SMILES | CN(C)CC(OC1=CC=CC=C1)OC2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
| Canonical SMILES | C[NH+](C)CC(OC1=CC=CC=C1)OC2=CC=CC=C2.C(=CC(=O)[O-])C(=O)[O-] |
| Appearance | Solid powder |
Introduction
Chemical and Structural Properties
Molecular Characteristics
Medifoxamine fumarate (CAS No. 16604-45-8) is a racemic mixture with a molecular formula of and a molar mass of 373.4 g/mol . The compound is synthesized as a fumarate salt to enhance stability and bioavailability. Its IUPAC name, (E)-but-2-enedioic acid;N,N-dimethyl-2,2-diphenoxyethanamine, reflects the presence of two phenoxy groups attached to an ethylamine backbone and a fumaric acid counterion . The structural configuration enables interactions with monoamine transporters and serotonin receptors, which underpin its pharmacological activity.
Table 1: Key Chemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 16604-45-8 | |
| Molecular Formula | ||
| Molecular Weight | 373.4 g/mol | |
| IUPAC Name | (E)-but-2-enedioic acid;N,N-dimethyl-2,2-diphenoxyethanamine | |
| Solubility | Soluble in DMSO |
Pharmacodynamics and Mechanism of Action
Receptor Affinity and Monoamine Reuptake Inhibition
Medifoxamine fumarate primarily functions as a dopamine reuptake inhibitor (DRI), with an inhibitory concentration () of approximately 1,500 nM for the serotonin transporter (SERT) . It also exhibits weaker antagonism at 5-HT and 5-HT receptors ( nM and 980 nM, respectively), which distinguishes it from TCAs like amitriptyline . This dual activity likely contributes to its antidepressant and anxiolytic effects, as serotonin receptor antagonism modulates mood and anxiety pathways, while dopamine reuptake inhibition enhances mesolimbic dopaminergic signaling .
Active Metabolites
First-pass metabolism in the liver converts medifoxamine into two active metabolites: CRE-10086 () and CRE-10357 () . These metabolites exhibit enhanced serotonergic activity, with CRE-10086 showing higher affinity for SERT ( nM) and 5-HT receptors ( nM) compared to the parent compound . CRE-10357, though less potent, contributes to sustained receptor modulation . Notably, neither medifoxamine nor its metabolites interact significantly with 5-HT, 5-HT, or 5-HT receptors ( nM) .
Pharmacokinetics
Metabolism and Excretion
Hepatic metabolism via cytochrome P450 enzymes generates CRE-10086 and CRE-10357, which account for 60–70% of circulating active compounds . Renal excretion eliminates <0.1% of the unchanged drug, with metabolites primarily excreted as glucuronide conjugates .
Table 2: Pharmacokinetic Parameters
| Parameter | Value | Source |
|---|---|---|
| Bioavailability | 21% | |
| 2–4 hours | ||
| (acute) | 2.8 hours | |
| (chronic) | 4.0 hours | |
| Protein Binding | 85–90% |
Clinical Applications and Efficacy
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume